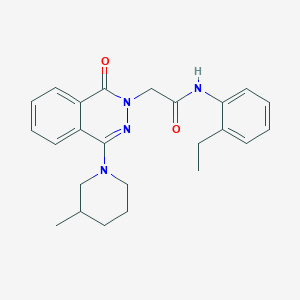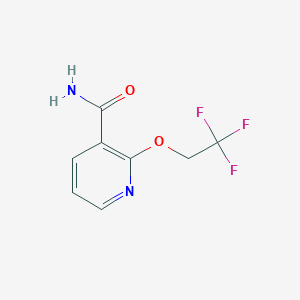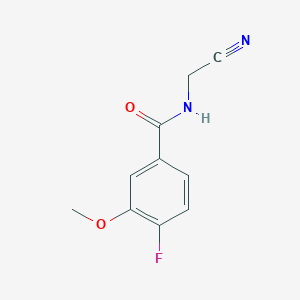![molecular formula C11H11F6NO B2474205 1,1,1-Trifluoro-4-[3-(trifluoromethyl)anilino]-2-butanol CAS No. 383148-59-2](/img/structure/B2474205.png)
1,1,1-Trifluoro-4-[3-(trifluoromethyl)anilino]-2-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,1,1-Trifluoro-4-[3-(trifluoromethyl)anilino]-2-butanol” is a chemical compound with the CAS Number: 383148-59-2. It has a molecular weight of 287.2 and its IUPAC name is 1,1,1-trifluoro-4-[3-(trifluoromethyl)anilino]-2-butanol . It is a liquid in physical form .
Molecular Structure Analysis
The molecular structure of “1,1,1-Trifluoro-4-[3-(trifluoromethyl)anilino]-2-butanol” is based on structures generated from information available in ECHA’s databases . The InChI Code for this compound is 1S/C11H11F6NO/c12-10(13,14)7-2-1-3-8(6-7)18-5-4-9(19)11(15,16)17/h1-3,6,9,18-19H,4-5H2 .Physical And Chemical Properties Analysis
“1,1,1-Trifluoro-4-[3-(trifluoromethyl)anilino]-2-butanol” is a liquid at room temperature . It has a refractive index of 1.483 . The boiling point is not specified in the sources I found.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Studies
- The compound serves as a precursor or intermediate in synthesizing various structurally complex molecules. For instance, it is involved in the preparation of 4-trifluoromethyl-2-quinolinones, a class of compounds with diverse applications, through a process called the "watering protocol" (Marull, Lefebvre, & Schlosser, 2004). Similarly, its derivatives have been used to create functionalized (trifluoromethyl)benzenes and -pyridines, showcasing its utility in complex molecular constructions (Volle & Schlosser, 2002).
Conformational Analysis and Molecular Behavior Studies
- The compound's derivatives have been a subject of extensive conformational studies. For example, investigations into the rotational spectrum of 4,4,4-trifluoro-1-butanol, a related compound, have shed light on its conformational landscape and relaxation paths, contributing valuable insights into the behavior of fluorine-containing aliphatic alcohols (Lu et al., 2020). Such studies are crucial for understanding the physical and chemical properties of these molecules, paving the way for their application in various fields.
Material Science and Engineering
- The compound and its related chemicals play a significant role in the development of materials with specific properties. For instance, the intricate studies on inter- and intra-molecular hydrogen bonding in trifluoromethylated alcohols have implications for designing substances with desired chemical and physical characteristics, useful in a range of industrial and scientific applications (Singh, Twamley, & Shreeve, 2001).
Organic Chemistry and Reaction Mechanisms
- The compound's derivatives have been involved in studies related to reaction mechanisms and synthesis pathways. For example, the exploration of palladium-catalyzed coupling reactions using derivatives of this compound provides valuable insights into complex organic synthesis processes (Kino et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-4-[3-(trifluoromethyl)anilino]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F6NO/c12-10(13,14)7-2-1-3-8(6-7)18-5-4-9(19)11(15,16)17/h1-3,6,9,18-19H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXQZNUQWAYUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCCC(C(F)(F)F)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-4-[3-(trifluoromethyl)anilino]-2-butanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-6,7-dihydro-6,6-dimethylthiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B2474122.png)




![methyl 2-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2474128.png)

![4-(2-Methyl-1,3-oxazol-4-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2474131.png)
![2,6-difluoro-N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2474136.png)
![N-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]prop-2-enamide](/img/structure/B2474139.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2474143.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2474144.png)
![4-oxo-N-(3,3,5-trimethylcyclohexyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2474145.png)